2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine

Descripción

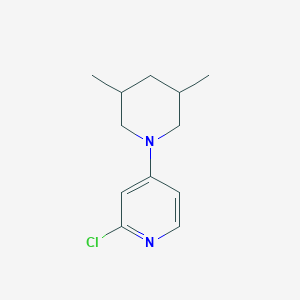

2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 2-position and a 3,5-dimethylpiperidine group at the 4-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and agrochemical research.

Key structural features:

- Pyridine ring: Aromatic six-membered ring with nitrogen, enabling π-π interactions and hydrogen bonding.

- Chlorine substituent: Electron-withdrawing group at position 2, influencing reactivity and binding affinity.

- 3,5-Dimethylpiperidine: Bulky, conformationally restricted amine group at position 4, enhancing steric effects and solubility.

Propiedades

IUPAC Name |

2-chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-9-5-10(2)8-15(7-9)11-3-4-14-12(13)6-11/h3-4,6,9-10H,5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWPUGKZZLYMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=CC(=NC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3,5-dimethylpiperidine and 2-chloropyridine.

Reaction: The 3,5-dimethylpiperidine is reacted with 2-chloropyridine under specific conditions to form the desired compound. This reaction often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming the corresponding dechlorinated product.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while oxidation would produce an N-oxide.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine serves as an intermediate for the synthesis of more complex organic molecules. Its unique structure allows chemists to utilize it in creating derivatives that may exhibit enhanced properties or activities.

The compound has been studied for its biological effects, particularly in the context of enzyme inhibition and potential therapeutic applications:

- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in treating neurological disorders like Alzheimer’s disease .

- Cancer Therapy : Derivatives of piperidine compounds have shown promising anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells . The mechanism involves inducing apoptosis in these cells, suggesting potential for development as anticancer agents.

Medicinal Chemistry

Ongoing research explores the potential of this compound as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating diseases influenced by cholinergic signaling and cancer .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals. It acts as a building block for synthesizing other compounds, contributing to various chemical manufacturing processes.

Case Studies

Several studies highlight the applications of this compound:

- Alzheimer’s Disease Research : A study focused on the inhibition of AChE by derivatives of piperidine compounds showed that modifications to the piperidine structure could enhance inhibitory potency against AChE, indicating potential therapeutic pathways for Alzheimer’s treatment .

- Cancer Cell Line Studies : Research demonstrated that specific derivatives of piperidine compounds exhibited significant cytotoxicity against various cancer cell lines, outperforming existing chemotherapeutic agents like bleomycin. This suggests a promising avenue for further development of anticancer drugs based on this scaffold .

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets. The chloro group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparación Con Compuestos Similares

Key Observations :

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase molecular weight and reduce solubility but enhance stability .

- Bulky substituents (e.g., 3,5-dimethylpiperidine) elevate melting points due to improved crystal packing .

- Halogen position : Chlorine at C2 (vs. C6 in nitrapyrin) alters reactivity; C2-Cl derivatives are more electrophilic, favoring nucleophilic substitution .

Research Findings and Data Validation

- Synthetic Yields : Analogs with electron-deficient aryl groups (e.g., nitro) achieve higher yields (~80%) compared to alkyl-substituted derivatives, likely due to reduced steric interference .

- Spectroscopic Confirmation : ¹H NMR of related compounds () shows δ 8.2–8.5 ppm for pyridine protons, shifting upfield (δ 7.1–7.8 ppm) when electron-donating groups (e.g., methyl) are present.

- Thermal Stability : Melting points correlate with molecular symmetry; asymmetrical substituents (e.g., 3,5-dimethylpiperidine) reduce symmetry and lower melting points slightly compared to para-substituted analogs .

Actividad Biológica

2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

Chemical Structure:

- Molecular Formula: C12H15ClN2

- CAS Number: 1427650-03-0

The compound features a chloro group at the 2-position and a 3,5-dimethylpiperidin-1-yl substituent at the 4-position of the pyridine ring. This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials: 3,5-dimethylpiperidine and 2-chloropyridine.

- Reaction Conditions: The reaction is conducted under basic conditions using reagents like sodium hydride or potassium carbonate to facilitate nucleophilic substitution.

- Purification Methods: The product is purified through recrystallization or column chromatography.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurological disorders like Alzheimer’s disease .

- Cancer Therapy: Recent studies indicate that derivatives of piperidine compounds exhibit anticancer properties by inducing apoptosis in cancer cell lines . For instance, related compounds have demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming established drugs like bleomycin .

Case Studies

- Alzheimer’s Disease:

- Cancer Research:

Comparative Analysis with Similar Compounds

Research Applications

The compound is being explored for various applications:

- Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting neurological disorders and cancers.

- Chemical Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules.

Q & A

Q. Which spectroscopic methods are most effective for characterizing this compound and verifying its regiochemistry?

- Methodological Answer : Combined use of , , and FT-IR is critical. For instance, (400 MHz, DMSO-) can resolve aromatic proton splitting patterns (δ 7.58–8.77 ppm) to confirm substitution patterns . IR peaks at 1665 cm (C=O) and 1574 cm (C=N) help identify functional groups. Mass spectrometry (EI) further validates molecular ion peaks (e.g., [M$ ^+ $$ at m/z 278.28) .

Q. What safety precautions are essential during its synthesis and handling?

- Methodological Answer : Implement protocols from analogous chlorinated pyridines:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (H313/H333 hazards) .

- Store in airtight containers at controlled pH (P401–P422 guidelines) to prevent decomposition .

- Neutralize waste with hydrochloric acid before disposal to mitigate environmental risks .

Advanced Research Questions

Q. How does the steric and electronic influence of the 3,5-dimethylpiperidinyl group affect reactivity in cross-coupling reactions?

- Methodological Answer : The dimethylpiperidinyl group introduces steric hindrance, slowing nucleophilic attacks at the 4-position. Comparative studies with 4-chloromethylpyridine show reduced reaction rates in Suzuki-Miyaura couplings due to hindered access to the chloro substituent. DFT calculations can model electronic effects, while kinetic studies (e.g., monitoring via HPLC) quantify reactivity differences .

Q. How can researchers resolve contradictions in reported synthetic yields for intermediates?

- Methodological Answer : Discrepancies often arise from side reactions during nitration or chloromethylation. Systematic optimization includes:

- Varying nitrating agents (e.g., HNO/HSO vs. acetyl nitrate) to suppress byproducts .

- Adjusting chlorination agents (e.g., SOCl vs. PCl) and reaction times to maximize selectivity .

- Validating purity at each step using TLC or HPLC to identify bottlenecks .

Q. What strategies are effective for studying the compound’s biological activity in vitro?

- Methodological Answer : Use structural analogs (e.g., piperidine-containing pyridines) as benchmarks. For example:

- Screen against kinase targets using fluorescence polarization assays, referencing protocols for 2-(azetidin-1-yl)pyridine derivatives .

- Perform molecular docking to predict binding interactions with proteins, leveraging PubChem data for similar compounds .

Q. How can regioselective functionalization at the 2-chloro position be achieved?

- Methodological Answer : Employ transition-metal catalysis under inert conditions. For example:

- Use Pd(PPh) in Suzuki couplings with aryl boronic acids, optimizing solvent (THF vs. DMF) and temperature (80–100°C) .

- Monitor reaction progress via to detect aryl-proton integration changes .

Data Contradiction Analysis

Q. Why do reported melting points for derivatives vary across studies?

- Methodological Answer : Variations arise from impurities or polymorphic forms. For example:

- Recrystallization solvents (ethanol vs. acetone) can yield different crystal packing .

- Differential Scanning Calorimetry (DSC) should be used to confirm phase transitions and purity .

Experimental Design Considerations

Q. How to design stability studies for long-term storage?

- Methodological Answer : Conduct accelerated degradation studies under varying conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.